alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc
Overview
Description
“alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc” is a branched amino trisaccharide consisting of N-acetylglucosamine having a fucosyl residue attached at the 4-position via an α-linkage and a 3-sulfated galactosyl residue attached at the 3-position via a β-linkage .
Molecular Structure Analysis
The molecular structure of “alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc” consists of N-acetyl-β-D-glucosamine having an α-L-fucosyl residue attached at position 3 and a 3-sulfated β-D-galactosyl residue attached at position 4 .Physical And Chemical Properties Analysis
The average mass of “alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc” is approximately 609.55300, and its monoisotopic mass is approximately 609.15748 .Scientific Research Applications
Subheading Role in Blood Group System
The oligosaccharide structures such as alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc play a crucial role in the blood group system. Specifically, they are part of the H-active oligosaccharides isolated from globoside fractions of human erythrocytes. These structures are involved in the synthesis of blood group A- or B-antigenic structures and are key to understanding the interaction between enzymes and carbohydrate chains, influencing blood group phenotypes (Takizawa, 1998).
Immunogenic and Immuno-Modulatory Properties
Subheading Immunogenicity and Immunomodulation
These oligosaccharide structures are also significant in the context of immunogenicity and immunomodulation. Glycosphingolipids, which include similar carbohydrate sequences, have been identified to react with a variety of murine monoclonal antibodies. These antibodies are usually elicited by immunization with tumor cells, indicating a potential role of these carbohydrate sequences in immune response mechanisms. However, the precise role and mechanism of these glycolipids as immunomodulators, especially in vivo, require further exploration and confirmation (Marcus, 1984).
Glycosylation and Cell Surface Interactions
Subheading Selectin Ligands and Cell Interaction
The carbohydrate structures like alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc are minimal requirements for selectin binding to their counter-receptors. The interaction of these structures on the cell surface with selectins is crucial for processes like the rolling of cancer cells on endothelial cells, potentially influencing the metastatic process. Understanding the biosynthesis and deregulation of these structures in gastrointestinal cancers can provide insights into cancer diagnostics and the relationship between selectin ligand expression and cancer malignancy (Trinchera, Aronica & dall’Olio, 2017).
properties
IUPAC Name |
[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO18S/c1-5-10(25)12(27)13(28)19(34-5)37-15-8(4-23)35-18(30)9(21-6(2)24)16(15)38-20-14(29)17(39-40(31,32)33)11(26)7(3-22)36-20/h5,7-20,22-23,25-30H,3-4H2,1-2H3,(H,21,24)(H,31,32,33)/t5-,7+,8+,9+,10+,11-,12+,13-,14+,15+,16+,17-,18+,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZKLZZRLAPTDK-JGMUFZQJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OS(=O)(=O)O)O)NC(=O)C)O)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)OS(=O)(=O)O)O)NC(=O)C)O)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO18S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415358 | |
Record name | 3'-Sulfated Lewis A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
609.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc | |
CAS RN |
153088-71-2 | |
Record name | 3'-Sulfated Lewis A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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